1-(4,6-dimethylpyrimidin-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide
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Overview
Description
- The piperidine ring is introduced through a nucleophilic substitution reaction.
- Common reagents include piperidine and suitable halogenated intermediates.
Attachment of the Tetrahydro-2H-pyran-4-ylmethyl Group:
- This step involves the reaction of the piperidine derivative with tetrahydro-2H-pyran-4-ylmethyl chloride or a similar reagent.
- The reaction is typically carried out under basic conditions to promote nucleophilic substitution.
Formation of the Carboxamide Group:
- The final step involves the introduction of the carboxamide group through an amidation reaction.
- Reagents such as carboxylic acids or their derivatives (e.g., acid chlorides) are used in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods:
- Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity.
- Large-scale reactions would be conducted in batch or continuous flow reactors, with careful control of reaction conditions to maximize efficiency.
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
- Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
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Reduction:
- Reduction reactions can target the pyrimidine ring or the carboxamide group, leading to the formation of reduced derivatives.
- Typical reducing agents include lithium aluminum hydride (LAH) and sodium borohydride (NaBH4).
-
Substitution:
- The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the piperidine nitrogen.
- Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Common Reagents and Conditions:
- Oxidizing agents: hydrogen peroxide, m-CPBA, potassium permanganate.
- Reducing agents: LAH, NaBH4.
- Substitution reagents: alkyl halides, acyl chlorides, sulfonyl chlorides.
- Reaction conditions: typically involve solvents like dichloromethane, ethanol, or acetonitrile, with temperature control ranging from -78°C to room temperature.
Major Products:
- Oxidized derivatives (e.g., N-oxides).
- Reduced derivatives (e.g., amines, alcohols).
- Substituted derivatives (e.g., alkylated, acylated, or sulfonylated products).
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored as a potential therapeutic agent for various diseases, including infectious diseases and cancer.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
- Applied in the formulation of products requiring specific chemical functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide typically involves multiple steps:
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Formation of the Pyrimidine Ring:
- Starting with a suitable precursor, such as 2,4,6-trimethylpyrimidine, the pyrimidine ring is constructed through cyclization reactions.
- Reagents like ammonia or amines, along with catalysts, are used to facilitate the formation of the pyrimidine ring.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide depends on its specific application:
-
Biological Activity:
- The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
- It could inhibit or activate biological pathways, leading to therapeutic outcomes.
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Chemical Reactivity:
- The compound’s reactivity is influenced by the presence of functional groups, such as the pyrimidine ring and the carboxamide group.
- It can participate in various chemical reactions, contributing to its utility in synthetic chemistry.
Comparison with Similar Compounds
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1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide:
- Lacks the tetrahydro-2H-pyran-4-ylmethyl group, which may affect its biological and chemical properties.
-
N-(Tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide:
- Lacks the pyrimidine ring, which may influence its reactivity and potential applications.
Uniqueness:
- The presence of both the pyrimidine ring and the tetrahydro-2H-pyran-4-ylmethyl group in 1-(4,6-dimethylpyrimidin-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide contributes to its unique chemical and biological properties.
- This combination of functional groups may enhance its potential as a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C18H28N4O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(oxan-4-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H28N4O2/c1-13-11-14(2)21-18(20-13)22-7-3-16(4-8-22)17(23)19-12-15-5-9-24-10-6-15/h11,15-16H,3-10,12H2,1-2H3,(H,19,23) |
InChI Key |
AAHAVPKGAPSYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCC3CCOCC3)C |
Origin of Product |
United States |
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